4-(2-{2-[(3-bromobenzyl)oxy]benzylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromobenzyl, phenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzyl alcohol with phenylhydrazine to form an intermediate, which is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-({2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLENE)HYDRAZINO]-2-OXOETHYL-3-METHYLBENZAMIDE
- 2-[(2E)-2-({2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLENE)HYDRAZINO]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-OXOACETAMIDE
Uniqueness
4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(3-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21BrN4O5 |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
N'-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-N-(3-nitrophenyl)butanediamide |
InChI |
InChI=1S/C24H21BrN4O5/c25-19-7-3-5-17(13-19)16-34-22-10-2-1-6-18(22)15-26-28-24(31)12-11-23(30)27-20-8-4-9-21(14-20)29(32)33/h1-10,13-15H,11-12,16H2,(H,27,30)(H,28,31) |
InChI Key |
LTFDEWAWNYGQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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